(S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride
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Overview
Description
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2-fluoro-4-methylphenyl)acetic acid.
Amination: The (2-fluoro-4-methylphenyl)acetic acid undergoes amination to introduce the amino group at the alpha position.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-methylphenyl)acetic acid: A precursor in the synthesis of the target compound.
2-Amino-2-phenylacetic acid: Lacks the fluorine and methyl groups, resulting in different chemical properties.
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at a different position.
Uniqueness
(2S)-2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO2 |
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Molecular Weight |
219.64 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-fluoro-4-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
FOKIEXNURRNCBE-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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